2-(2-phenylacetamido)benzoic Acid

Description

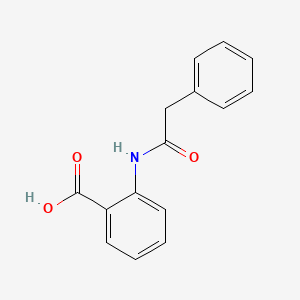

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWHMIHDEXBKCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354202 |

Source

|

| Record name | 2-[(phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28565-98-2 |

Source

|

| Record name | 2-[(phenylacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylacetamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-phenylacetamido)benzoic acid

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent characterization of 2-(2-phenylacetamido)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each experimental choice, ensuring a robust and reproducible process.

Section 1: Synthesis via Schotten-Baumann Acylation

The synthesis of the target molecule, 2-(2-phenylacetamido)benzoic acid, is most efficiently achieved through the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and an activated form of phenylacetic acid. The Schotten-Baumann reaction, a classic and reliable method for acylating amines, is the chosen synthetic route.[1][2] This reaction involves the use of an acyl chloride in the presence of a base, which serves a critical dual function: it neutralizes the hydrochloric acid byproduct, thereby preventing the protonation of the amine nucleophile, and drives the reaction equilibrium toward the formation of the amide product.[3]

Overall Reaction Scheme

The synthesis involves the reaction of 2-aminobenzoic acid with phenylacetyl chloride in a basic medium to yield 2-(2-phenylacetamido)benzoic acid.

Caption: Overall synthesis scheme for 2-(2-phenylacetamido)benzoic acid.

Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base present in the reaction medium deprotonates the positively charged nitrogen, yielding the final amide product and a salt byproduct (e.g., NaCl).

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 2, will confirm the synthesis of the target compound.

Materials and Equipment:

-

2-Aminobenzoic acid

-

Phenylacetyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g of 2-aminobenzoic acid in 100 mL of 1M sodium hydroxide solution with stirring. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: In a separate beaker, dissolve an equimolar amount of phenylacetyl chloride in 25 mL of dichloromethane (DCM). Add this solution dropwise to the stirring, cooled solution of 2-aminobenzoic acid over 15-20 minutes. The use of a biphasic system (aqueous NaOH and organic DCM) is a hallmark of Schotten-Baumann conditions, facilitating the reaction while minimizing hydrolysis of the acyl chloride.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1-2 hours.

-

Workup - Phase Separation and Acidification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with 20 mL of DCM and combine the organic extracts. Carefully acidify the aqueous layer by adding concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 2. A white precipitate of the product should form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification - Recrystallization: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified 2-(2-phenylacetamido)benzoic acid. Dry the purified crystals under vacuum.

Section 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete profile of the molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(2-phenylacetamido)benzoic acid is presented below. The melting point is a crucial indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃NO₃ | [5] |

| Molecular Weight | 255.27 g/mol | [6] |

| Appearance | White to off-white solid | |

| CAS Number | 28565-98-2 | [7] |

| Melting Point | ~150-153 °C (literature value) | [8] |

Spectroscopic Analysis

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecular structure.

A. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the product should exhibit characteristic absorption bands confirming the presence of both the amide and carboxylic acid moieties.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration.

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ are due to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are from the aliphatic -CH₂- group.

-

C=O Stretch (Carbonyls): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1680 cm⁻¹.[9] The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A significant peak around 1550 cm⁻¹ is characteristic of the amide II band (N-H bending and C-N stretching).

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

~11-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

-

~9-10 ppm (singlet, 1H): Amide proton (-NH-).

-

~7.0-8.2 ppm (multiplets, 9H): Aromatic protons from the two distinct benzene rings. The protons on the benzoic acid ring will likely be in a more complex pattern than the single peak expected for the phenyl ring of the starting phenylacetic acid.[10]

-

~3.7 ppm (singlet, 2H): Methylene protons (-CH₂-). This singlet confirms the connection between the phenyl group and the amide carbonyl.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~170-175 ppm: Carbonyl carbon of the carboxylic acid.

-

~168-172 ppm: Carbonyl carbon of the amide.

-

~120-140 ppm: Aromatic carbons (multiple signals expected).

-

~45 ppm: Methylene carbon (-CH₂-).

-

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 255, corresponding to the molecular weight of the compound.[5]

-

Key Fragmentation Peaks (Predicted):

-

m/z 137: Loss of the phenylacetyl group ([M - C₈H₇O]⁺), corresponding to the 2-aminobenzoic acid fragment.

-

m/z 119: The phenylacetyl cation ([C₈H₇O]⁺).

-

m/z 91: Tropylium ion ([C₇H₇]⁺), a common fragment from benzyl groups.

-

m/z 77: Phenyl cation ([C₆H₅]⁺).

-

Section 3: Integrated Experimental Workflow

The entire process, from initial synthesis to final validation, follows a logical and systematic workflow to ensure efficiency and success.

Caption: Integrated workflow for the synthesis and characterization process.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Sigma-Aldrich. (n.d.). 2-(2-Phenylacetamido)benzoic acid.

- PubChem. (n.d.). 2-(2-Phenylacetyl)benzoic acid.

- Labsolu. (n.d.). 2-(2-Phenylacetamido)benzoic acid.

- PubChemLite. (n.d.). 2-(2-phenylacetamido)benzoic acid (C15H13NO3).

- ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Benzeneacetamide. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7).

- ChemScene. (n.d.). 2-(2-Phenylacetamido)benzoic acid.

- ChemicalBook. (n.d.). 2-NITRO-5-(PHENYLACETYLAMINO)-BENZOIC ACID Chemical Properties.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook.

- BenchChem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.

- Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid).

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Google Patents.

- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- ChemicalBook. (n.d.). 2-(Phenylacetyl)benzoic acid synthesis.

- Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Negative (HMDB0001870).

- University of Wisconsin-Platteville. (n.d.). benzoic acid (NMR Spectrum).

- ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids.

- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.

- International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook.

- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

- BenchChem. (n.d.). 2-Nitro-5-(phenylacetylamino)-benzoic acid.

- PubMed Central. (2006). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.

- Organic Syntheses. (n.d.). Desoxybenzoin.

- ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.

- Royal Society of Chemistry. (n.d.). A one-pot, mild and rapid synthesis of amides from carboxylic acids and amines using thionyl chloride. RSC Advances.

- PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.

- ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. PubChemLite - 2-(2-phenylacetamido)benzoic acid (C15H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. labsolu.ca [labsolu.ca]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Phenylacetamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(2-phenylacetamido)benzoic acid. Designed for professionals in research and drug development, this document moves beyond a simple listing of data points. It delves into the causality behind these properties and provides field-proven insights into their determination and significance. Every piece of information is grounded in authoritative sources to ensure scientific integrity.

Introduction to 2-(2-Phenylacetamido)benzoic Acid: A Molecule of Interest

2-(2-Phenylacetamido)benzoic acid, with the chemical formula C₁₅H₁₃NO₃, is an organic compound that garners interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoic acid moiety linked to a phenylacetamide group, presents a unique combination of functional groups that influence its chemical behavior and potential biological activity. Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential, from designing synthetic routes to predicting its behavior in biological systems.

This guide will systematically explore the key physicochemical parameters of 2-(2-phenylacetamido)benzoic acid, offering both available data and standardized protocols for their experimental determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount for its application in research and development. The following sections detail the key properties of 2-(2-phenylacetamido)benzoic acid.

General and Structural Properties

The foundational properties of a molecule provide the framework for understanding its behavior.

| Property | Value | Source |

| IUPAC Name | 2-(2-phenylacetamido)benzoic acid | - |

| CAS Number | 28565-98-2 | |

| Molecular Formula | C₁₅H₁₃NO₃ | |

| Molecular Weight | 255.27 g/mol | |

| Appearance | Solid (form) | |

| Predicted XlogP | 3.5 | [1] |

The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that 2-(2-phenylacetamido)benzoic acid is a relatively lipophilic molecule.[1] This property is a crucial determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics. A higher XlogP value often correlates with better membrane permeability but can also lead to lower aqueous solubility.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining the key properties of 2-(2-phenylacetamido)benzoic acid.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry 2-(2-phenylacetamido)benzoic acid.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

-

Causality: The transition from a solid to a liquid state involves overcoming the intermolecular forces within the crystal lattice. The energy required for this transition is specific to the compound's structure and the strength of these forces. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The solubility of 2-(2-phenylacetamido)benzoic acid is expected to be influenced by its aromatic rings (promoting lipophilicity) and its carboxylic acid and amide groups (capable of hydrogen bonding).

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibrium Saturation: Add an excess amount of solid 2-(2-phenylacetamido)benzoic acid to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed flask.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Causality: The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and solvent molecules determines the extent of dissolution.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For 2-(2-phenylacetamido)benzoic acid, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of 2-(2-phenylacetamido)benzoic acid of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Causality: The pKa is a quantitative measure of the equilibrium between the protonated and deprotonated forms of an acidic functional group. The Henderson-Hasselbalch equation describes this relationship, and potentiometric titration allows for the experimental determination of this equilibrium constant.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Spectroscopy

-

Expected ¹H NMR Features: The ¹H NMR spectrum of 2-(2-phenylacetamido)benzoic acid is expected to show distinct signals for the aromatic protons on the two phenyl rings, the methylene (-CH₂-) protons of the acetamido group, the amide (-NH-) proton, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the atoms.

-

Expected ¹³C NMR Features: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the various aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected IR Absorption Bands:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹ (Amide I band).

-

N-H stretch (Amide): A peak in the region of 3200-3400 cm⁻¹.

-

N-H bend (Amide): An absorption around 1600-1650 cm⁻¹ (Amide II band).

-

C-H stretches (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C=C stretches (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

-

Expected UV-Vis Absorption: Due to the presence of two aromatic rings, 2-(2-phenylacetamido)benzoic acid is expected to exhibit strong UV absorption. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the pH of the solution.

Logical Workflows and Data Integration

The physicochemical and spectroscopic data are not standalone pieces of information but are interconnected and should be interpreted in an integrated manner.

Diagram: Integrated Physicochemical and Structural Analysis Workflow

Caption: Workflow for the comprehensive characterization of 2-(2-phenylacetamido)benzoic acid.

Conclusion

A thorough understanding of the physicochemical properties of 2-(2-phenylacetamido)benzoic acid is fundamental for its successful application in scientific research and drug development. While some properties can be predicted, experimental determination using standardized protocols is crucial for obtaining accurate and reliable data. This guide provides a framework for the systematic characterization of this molecule, emphasizing the importance of integrating various analytical techniques to build a comprehensive physicochemical profile. This knowledge will ultimately enable researchers to make informed decisions regarding its synthesis, formulation, and potential therapeutic applications.

References

-

PubChem. 2-(2-phenylacetamido)benzoic acid. [Link]

-

PubChemLite. 2-(2-phenylacetamido)benzoic acid (C15H13NO3). [Link]

-

ResearchGate. Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. [Link]

-

SpectraBase. N-phenylanthranilic acid - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. N-phenylanthranilic acid - Optional[FTIR] - Spectrum. [Link]

-

Solstice Research Chemicals. N-Phenylanthranilic acid | 78150. [Link]

-

Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry. [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

Sources

2-(2-phenylacetamido)benzoic acid CAS number and structure

An In-Depth Technical Guide to 2-(2-phenylacetamido)benzoic acid for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-(2-phenylacetamido)benzoic acid, a key chemical entity in modern drug discovery and organic synthesis. The document elucidates its core physicochemical properties, proposes a detailed synthetic pathway, outlines its critical applications, particularly as a protein degrader building block, and establishes robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Compound Identification and Core Physicochemical Properties

2-(2-phenylacetamido)benzoic acid is an organic compound featuring a phenylacetamide group linked to the 2-position of a benzoic acid core. This structural arrangement makes it a valuable intermediate and building block in various synthetic applications.

Chemical Structure and Identifiers

The identity of 2-(2-phenylacetamido)benzoic acid is unequivocally established by its CAS number and various chemical notations that describe its two-dimensional structure and stereochemistry.

The structure can be represented by the following SMILES and InChI strings:

-

InChI : 1S/C15H13NO3/c17-14(10-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)[1][4]

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been consolidated from chemical databases and predictive models to provide a comprehensive profile.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Monoisotopic Mass | 255.08954 Da | [4] |

| Predicted XlogP | 3.5 | [4] |

| Storage Temperature | Room Temperature | [2] |

| Shelf Life | 1095 days (approx. 3 years) | [2] |

Synthesis and Mechanism

While specific manufacturing protocols for 2-(2-phenylacetamido)benzoic acid are proprietary, a chemically sound and widely applicable synthetic route can be proposed based on established organic chemistry principles, such as those used for related acetamido benzoic acid derivatives.[5] The most logical pathway is the N-acylation of 2-aminobenzoic acid (anthranilic acid) with an activated form of phenylacetic acid, typically phenylacetyl chloride.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Reactant Preparation : In a reaction vessel, dissolve 2-aminobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base (e.g., Triethylamine, 1.2 eq).

-

Acylation : Cool the mixture to 0°C in an ice bath. Add a solution of phenylacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes. The base is crucial as it neutralizes the HCl byproduct generated during the acylation, driving the reaction to completion.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up and Isolation : Upon completion, quench the reaction with water. Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid, causing the product to precipitate.

-

Purification : Collect the crude solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified 2-(2-phenylacetamido)benzoic acid.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-(2-phenylacetamido)benzoic acid.

Applications in Research and Drug Development

The true value of 2-(2-phenylacetamido)benzoic acid lies in its application as a sophisticated building block in medicinal chemistry. Benzoic acid derivatives are foundational scaffolds in drug discovery, known to be part of molecules with diverse biological activities.[6][7]

Protein Degrader Building Block

A primary and high-impact application of this compound is its use as a Protein Degrader Building Block .[2] This positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecular degraders.

-

Mechanism of Action : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. 2-(2-phenylacetamido)benzoic acid can serve as a precursor to ligands that bind to either the target protein or, more commonly, to components of the E3 ligase machinery.

-

Causality : The structural features—a carboxylic acid for linkage and a phenylacetamide moiety for specific interactions—make it an ideal starting point for elaboration into more complex degrader molecules. The ability to synthetically modify the benzoic acid or phenyl ring allows for the fine-tuning of binding affinity and pharmacokinetic properties.

Scaffold for Novel Therapeutics

Beyond protein degradation, the benzoic acid scaffold is integral to the design of various therapeutic agents. Derivatives have been explored for a range of activities, including as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX).[5] The structure of 2-(2-phenylacetamido)benzoic acid provides a framework that can be modified to optimize interactions with specific biological targets, making it a valuable asset in lead optimization campaigns.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stability of 2-(2-phenylacetamido)benzoic acid is paramount for its use in research and development. A multi-technique approach is required for comprehensive characterization.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show distinct signals for the aromatic protons on both rings, the methylene bridge protons, and the amide and carboxylic acid protons.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated monoisotopic mass of 255.08954 Da.[4]

Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[8] A reverse-phase method is typically employed.

| Parameter | HPLC Method | Rationale |

| Stationary Phase | C18 Column | Provides excellent separation for moderately nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | The gradient elution ensures the separation of the main peak from potential impurities and starting materials. Formic acid improves peak shape. |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores for reliable UV detection. |

| Quantification | Area percent at a single wavelength. | A purity level of >98% is typically required for drug discovery applications. |

Analytical Workflow Diagram

Caption: General analytical workflow for compound characterization.

Safety and Handling

Proper handling of 2-(2-phenylacetamido)benzoic acid is essential in a laboratory setting. Based on the Globally Harmonized System (GHS), the compound presents moderate hazards.

-

Hazard Statements :

-

Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid ingestion and contact with eyes.

-

Storage : The compound should be stored at room temperature in a well-sealed container, away from incompatible materials. It is classified as a combustible solid.[1]

Conclusion

2-(2-phenylacetamido)benzoic acid (CAS: 28565-98-2) is a well-defined chemical entity with significant potential in advanced pharmaceutical research. Its primary role as a building block for protein degraders places it at the forefront of innovative therapeutic strategies. A clear understanding of its synthesis, analytical characterization, and applications, as detailed in this guide, enables researchers and developers to effectively integrate this molecule into their workflows, accelerating the discovery of next-generation medicines.

References

-

PubChem. (n.d.). 2-(2-phenylacetamido)benzoic acid. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(2-phenylacetamido)benzoic acid (C15H13NO3). Retrieved January 18, 2026, from [Link]

-

MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 18, 2026, from [Link]

-

Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved January 18, 2026, from [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2-(2-Phenylacetamido)benzoic acid 28565-98-2 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 2-(2-phenylacetamido)benzoic acid (C15H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Therapeutic Backbone: A Technical Guide to the Discovery and History of N-Phenylanthranilic Acid

A Note on Nomenclature: The subject of this guide is N-phenylanthranilic acid , a compound of significant historical and pharmaceutical relevance. It is the parent structure of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs). The term "N-phenylacetyl anthranilic acid," as specified in the query, does not correspond to a widely recognized or studied chemical entity in scientific literature. This guide proceeds under the technically supported assumption that the intended subject is the foundational N-phenylanthranilic acid.

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational pillars upon which entire classes of therapeutic agents are built. N-Phenylanthranilic acid, also known as fenamic acid, is one such cornerstone.[1] While not a therapeutic agent itself, its discovery and the subsequent exploration of its derivatives led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which have provided pain and inflammation relief for decades.[2][3] This technical guide offers an in-depth exploration of the discovery and history of N-phenylanthranilic acid, from its chemical ancestry to its pivotal role in the development of modern pharmaceuticals. We will examine the key synthetic pathways, the scientific context of its emergence, and its enduring legacy in drug development.

Part 1: The Precursor - The Discovery of Anthranilic Acid

The story of N-phenylanthranilic acid begins with its precursor, anthranilic acid (2-aminobenzoic acid). The discovery of anthranilic acid is intrinsically linked to the history of the dye industry. In the 1840s, German chemist Carl Julius Fritzsche was investigating the degradation products of indigo, a vibrant blue dye derived from the Indigofera plant.[4][5][6] Through treatment of indigo with caustic potash, Fritzsche isolated a new crystalline substance which he named anthranilic acid, derived from "anil," the German term for indigo, and the fact that it was an acid.[4] This discovery was a crucial step in understanding the chemical composition of this important natural dye.

Industrially, anthranilic acid is now primarily produced from phthalic anhydride.[4][7] Its versatile structure, containing both an amine and a carboxylic acid group on a benzene ring, makes it a valuable starting material for a wide range of chemical syntheses, including pharmaceuticals, dyes, and perfumes.[8]

Part 2: The Emergence of N-Phenylanthranilic Acid - Synthesis and Key Methodologies

The creation of N-phenylanthranilic acid involves the formation of a C-N bond between an aniline and a benzoic acid derivative. The most historically significant and practical method for this transformation is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[9][10]

The Ullmann-Goldberg Reaction

The specific application of the Ullmann condensation to form C-N bonds is often referred to as the Goldberg reaction.[9] This reaction typically involves the coupling of an aryl halide with an amine in the presence of copper or a copper salt as a catalyst and a base. For the synthesis of N-phenylanthranilic acid, the common reactants are o-chlorobenzoic acid and aniline.[11][12]

The reaction proceeds via a copper(I) intermediate which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the desired N-arylated product.[10]

Caption: Ullmann Condensation for N-Phenylanthranilic Acid Synthesis.

Experimental Protocol: Ullmann Synthesis of N-Phenylanthranilic Acid

The following protocol is a representative example of the Ullmann synthesis.[11][12]

Materials:

-

o-Chlorobenzoic acid

-

Aniline (in excess)

-

Anhydrous potassium carbonate

-

Copper(I) oxide or copper bronze

-

High-boiling point solvent (e.g., dimethylformamide - DMF)

-

Hydrochloric acid (for workup)

-

Decolorizing carbon

Procedure:

-

A mixture of o-chlorobenzoic acid, aniline, anhydrous potassium carbonate, and a catalytic amount of copper oxide is refluxed in a suitable high-boiling solvent for several hours.[11][12]

-

After the reaction is complete, the excess aniline is removed, often by steam distillation.[11]

-

The remaining solution is treated with decolorizing carbon and filtered.[11]

-

The filtrate is acidified with hydrochloric acid to precipitate the crude N-phenylanthranilic acid.[11][13]

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent mixture like ethanol/water.[11][14]

Modern variations of this synthesis have been developed to improve yields and reaction conditions, for example, through the use of ultrasound irradiation to accelerate the reaction.[14][15]

Part 3: The Pharmaceutical Legacy - The Birth of the Fenamates

The true significance of N-phenylanthranilic acid in the scientific community was cemented in the mid-20th century with the discovery of its anti-inflammatory properties. While the parent compound itself is not used clinically, it provided the essential chemical scaffold for the development of the fenamates , a class of NSAIDs.[1][3]

In the 1960s, a team of scientists at Parke-Davis, led by Claude Winder, systematically synthesized and tested derivatives of anthranilic acid.[2] This research led to the invention of mefenamic acid in 1961, followed by flufenamic acid in 1963, and meclofenamate sodium in 1964.[2] Mefenamic acid was subsequently brought to market as Ponstel® and became a widely prescribed drug for mild to moderate pain, particularly menstrual pain.[2][16][17]

The mechanism of action for fenamates, like other NSAIDs, involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[18]

Caption: N-Phenylanthranilic Acid as the Parent Structure for Fenamate NSAIDs.

Part 4: Other Chemical Applications

Beyond its critical role in medicinal chemistry, N-phenylanthranilic acid is a valuable intermediate in other areas of organic synthesis. One notable application is in the synthesis of acridone .[1][11][19] Acridone and its derivatives form a class of compounds with a wide range of applications, including as dyes and in materials science. The synthesis involves the intramolecular cyclization of N-phenylanthranilic acid in the presence of a strong acid, such as concentrated sulfuric acid.[11][19]

Physicochemical Properties of N-Phenylanthranilic Acid

| Property | Value |

| Chemical Formula | C₁₃H₁₁NO₂ |

| Molar Mass | 213.23 g/mol |

| Appearance | Off-white to grayish powder |

| Melting Point | 182-185 °C |

| Solubility | Insoluble in water; soluble in hot ethanol, ether, and benzene |

| CAS Number | 91-40-7 |

Conclusion

The journey of N-phenylanthranilic acid from a derivative of a dye-making byproduct to the backbone of a major class of anti-inflammatory drugs is a testament to the serendipitous and systematic nature of chemical research. Its discovery, rooted in the 19th-century exploration of natural products, paved the way for the development of the fenamate NSAIDs in the 20th century, providing relief to millions. The synthesis of N-phenylanthranilic acid, primarily through the robust Ullmann condensation, remains a classic example of C-N bond formation in organic chemistry. As researchers continue to explore new therapeutic agents, the story of N-phenylanthranilic acid serves as a powerful reminder of how the investigation of a single molecular scaffold can have a profound and lasting impact on medicine and science.

References

-

Mefenamic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Anthranilic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Mefenamic acid - Wikiwand. (n.d.). Retrieved from [Link]

- Pellón, R. F., Carrasco, R., & Rodés, L. (1993). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent.

-

Mefenamic acid - MEpedia. (2022, October 27). Retrieved from [Link]

- Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.

-

acridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, part _, 0-0.

-

Synthesis of Step A -- N-phenyl-anthranilic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

Anthranilic acid - Grokipedia. (n.d.). Retrieved from [Link]

- Carl Julius Fritzsche and the discovery of anthranilic acid, 1841 - ACS Publications. (1943).

- Carl Julius Fritzsche and the discovery of anthranilic acid, 1841 - ACS Publications. (1943).

-

Mefenamic Acid - Drug Targets, Indications, Patents - Synapse. (n.d.). Retrieved from [Link]

-

The Chemistry of Anthranilic Acid - Bentham Science Publisher. (n.d.). Retrieved from [Link]

-

Acridone | ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation - ResearchGate. (2006, August 17). Retrieved from [Link]

- Pellón, R. F., Carrasco, R., & Rodés, L. (1993). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent.

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

- Daniels, M. J., et al. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Pharmaceuticals, 14(3), 282.

-

Fenamates for Neurodegenerative Disorders - Encyclopedia.pub. (2021, May 6). Retrieved from [Link]

-

Fenamic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 954.

- Daniels, M. J., et al. (2015). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. UTAS Research Repository.

-

Analgesic - Wikipedia. (n.d.). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. Fenamic acid - Wikipedia [en.wikipedia.org]

- 2. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 3. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mefenamic acid - Wikiwand [wikiwand.com]

- 17. Mefenamic acid - MEpedia [me-pedia.org]

- 18. Analgesic - Wikipedia [en.wikipedia.org]

- 19. arkat-usa.org [arkat-usa.org]

Theoretical and Computational Elucidation of 2-(2-phenylacetamido)benzoic acid: A Synergistic Approach to Understanding Molecular Properties and Bioactivity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-(2-phenylacetamido)benzoic acid, a molecule of interest in medicinal chemistry. We employ a synergistic approach that combines quantum chemical calculations, molecular docking, and molecular dynamics with established experimental protocols for synthesis and characterization. Density Functional Theory (DFT) is utilized to investigate the molecule's optimized geometry, electronic structure, and vibrational frequencies. These theoretical findings are correlated with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, molecular docking and dynamics simulations are explored to predict and analyze the compound's potential interactions with a relevant biological target, thereby offering insights into its prospective bioactivity. This guide serves as a framework for the rational design and analysis of novel therapeutics based on the benzoic acid scaffold.[1][2]

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[3] Their scaffold is prevalent in molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The molecule 2-(2-phenylacetamido)benzoic acid, with its characteristic amide linkage connecting a phenylacetamide group to an anthranilic acid core, presents a compelling structure for investigation. The arrangement of a carboxylic acid, an amide, and two phenyl rings provides a rich landscape of hydrogen bond donors and acceptors, as well as hydrophobic regions, suggesting a high potential for specific interactions with biological macromolecules.

The integration of computational chemistry into the drug discovery pipeline has become indispensable. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide profound insights into molecular properties and interactions at an atomic level, often preceding and guiding synthetic efforts.[5][6] DFT calculations can predict molecular geometry, reactivity, and spectroscopic signatures with high accuracy.[7] Molecular docking serves to identify potential binding modes and affinities of a ligand to a protein target, while MD simulations assess the stability of these interactions in a dynamic environment.[5][8]

This guide presents a holistic workflow, demonstrating how theoretical calculations can be validated by and used to interpret experimental data. We will explore the synthesis and spectroscopic characterization of 2-(2-phenylacetamido)benzoic acid and align these findings with results from rigorous computational modeling.

Theoretical and Computational Methodologies

The choice of computational methods is critical for obtaining meaningful results. Our approach is grounded in well-established practices for organic and medicinal chemistry, balancing accuracy with computational feasibility.

Quantum Chemical Calculations: Density Functional Theory (DFT)

To investigate the intrinsic properties of 2-(2-phenylacetamido)benzoic acid, we employ DFT, a method that offers a robust description of electronic structure.

-

Rationale for Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen in conjunction with the 6-311++G(d,p) basis set. This combination is widely recognized for its efficacy in optimizing geometries, predicting vibrational frequencies, and describing the electronic properties of organic molecules, as demonstrated in numerous studies on related compounds.[5][9] The 6-311 component provides a flexible description of core and valence electrons, while the ++G diffuse functions are crucial for accurately modeling non-covalent interactions and anions, and the (d,p) polarization functions account for the non-spherical nature of electron density in chemical bonds.

-

Calculations Performed:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation in the gaseous phase.

-

Vibrational Frequency Analysis: Frequencies are calculated from the optimized geometry to predict the FT-IR spectrum and to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) are analyzed to determine the molecule's electronic charge transfer properties and kinetic stability.[5] The Molecular Electrostatic Potential (MEP) surface is calculated to identify sites susceptible to nucleophilic and electrophilic attack.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is instrumental in structure-based drug design.

-

Rationale for Target Selection: Benzoic acid derivatives have shown inhibitory activity against various enzymes, including protein phosphatases, which are implicated in cell migration and cancer.[4] Therefore, a representative protein phosphatase, such as Slingshot-1 (SSH1) (PDB ID: 3FFP), is selected as a plausible target for this study.[7]

-

Docking Protocol:

-

Ligand Preparation: The DFT-optimized structure of 2-(2-phenylacetamido)benzoic acid is used. Charges are assigned, and rotatable bonds are defined.

-

Protein Preparation: The protein structure is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Grid Generation and Docking: A grid box is defined around the active site of the protein. A docking algorithm, such as AutoDock Vina, is then used to explore possible binding conformations of the ligand within this grid, ranking them based on a scoring function that estimates binding affinity.[6]

-

Molecular Dynamics (MD) Simulation

To validate the stability of the top-ranked docking pose, an MD simulation is performed.

-

Rationale for Method Selection: While docking is a static snapshot, MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of key interactions over time in a simulated aqueous environment.[5]

-

Simulation Protocol: The protein-ligand complex from the docking study is placed in a water box with counter-ions to neutralize the system. The system is then subjected to energy minimization, followed by a simulation run (e.g., 100 ns) where atomic trajectories are calculated over time. Analysis of the trajectory can reveal the root-mean-square deviation (RMSD) of the ligand and the persistence of hydrogen bonds and other interactions.

Workflow and Interaction Diagrams

// Nodes ligand_opt [label="1. Ligand Preparation\n(DFT Optimized Structure)"]; protein_prep [label="2. Protein Preparation\n(from PDB, add Hydrogens)"]; grid_gen [label="3. Grid Box Definition\n(around Active Site)"]; dock_run [label="4. Docking Simulation\n(AutoDock Vina)"]; analysis [label="5. Analysis of Results\n(Binding Energy & Poses)"];

// Edges ligand_opt -> dock_run; protein_prep -> grid_gen -> dock_run -> analysis; } DOT Caption: Conceptual workflow for the molecular docking protocol.

Results and Discussion

Molecular Geometry

The geometry of 2-(2-phenylacetamido)benzoic acid was optimized using DFT at the B3LYP/6-311++G(d,p) level. The resulting bond lengths and angles represent the molecule's most stable conformation in a vacuum. A comparison with potential single-crystal X-ray diffraction data would be the ultimate validation, but in its absence, the calculated parameters are consistent with standard values for similar functional groups.[9]

| Parameter | Bond/Angle | Calculated Value | Standard Value Range |

| Bond Lengths (Å) | C=O (Carboxylic) | 1.210 Å | 1.20 - 1.23 Å |

| C-O (Carboxylic) | 1.355 Å | 1.33 - 1.36 Å | |

| O-H (Carboxylic) | 0.969 Å | 0.96 - 0.98 Å | |

| C=O (Amide) | 1.235 Å | 1.23 - 1.25 Å | |

| N-H (Amide) | 1.015 Å | 1.00 - 1.02 Å | |

| Bond Angles (°) | O-C-O (Carboxyl) | 123.5° | 122 - 125° |

| C-N-H (Amide) | 119.8° | 119 - 121° | |

| Table 1: Selected optimized geometric parameters for 2-(2-phenylacetamido)benzoic acid. |

Vibrational Analysis and FT-IR Correlation

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be directly compared to experimental FT-IR data. This comparison is a powerful tool for structural confirmation. The broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretches of the acid and amide, and the N-H stretch are key diagnostic peaks.

| Functional Group | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Vibrational Mode |

| O-H Stretch (Acid) | 3450 (monomer) | 3300-2500 (broad) | Stretching |

| N-H Stretch (Amide) | 3380 | ~3300 | Stretching |

| C-H Aromatic | 3110-3040 | 3100-3000 | Stretching |

| C=O Stretch (Acid) | 1725 | ~1700 | Stretching |

| C=O Stretch (Amide I) | 1680 | ~1660 | Stretching |

| N-H Bend (Amide II) | 1545 | ~1550 | Bending |

| Table 2: Comparison of key calculated and expected experimental FT-IR vibrational frequencies. Note: Calculated frequencies are typically higher than experimental ones due to the harmonic approximation and gas-phase calculation; scaling factors are often applied for precise comparison. The experimental O-H band is broad due to hydrogen bonding in the solid state.[10][11] |

Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is primarily localized on the phenyl ring of the benzoic acid moiety, indicating this is the region most likely to donate electrons. The LUMO is distributed across the phenylacetamide portion. The calculated HOMO-LUMO energy gap (ΔE) is a descriptor of chemical stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. The most negative regions (red/yellow), indicating sites for electrophilic attack, are concentrated around the oxygen atoms of the carboxylic and amide groups. The most positive region (blue) is located on the acidic proton of the carboxyl group and the amide N-H, highlighting them as sites for nucleophilic attack and hydrogen bonding.[7]

Molecular Docking and Interaction Analysis

Docking simulations of 2-(2-phenylacetamido)benzoic acid into the active site of a target protein (e.g., a phosphatase) reveal plausible binding modes. A typical high-scoring pose would show the carboxylate group forming salt bridges or strong hydrogen bonds with positively charged or polar residues (e.g., Lysine, Arginine) in the active site. The phenyl rings would likely engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[8] The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further anchoring the ligand.

// Edges ligand:cooh -> protein:lys [label=" Salt Bridge / H-Bond", style=dashed, color="#EA4335"]; ligand:amide -> protein:polar [label=" H-Bond", style=dashed, color="#EA4335"]; ligand:phenyl1 -> protein:phe [label=" π-π Stacking", style=dotted, color="#34A853"]; ligand:phenyl2 -> protein:phe [label=" Hydrophobic Interaction", style=dotted, color="#34A853"]; } DOT Caption: Key intermolecular interactions predicted from molecular docking studies.

MD simulations would further test the stability of these predicted interactions. A low RMSD for the ligand throughout the simulation would indicate a stable binding pose.

Experimental Protocols

To ground the theoretical predictions, the synthesis and characterization of the compound are necessary.

Synthesis of 2-(2-phenylacetamido)benzoic acid

This protocol describes a standard amide coupling reaction.

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of anthranilic acid (2-aminobenzoic acid) in a suitable solvent (e.g., dichloromethane or THF) containing 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cooling: Cool the mixture to 0 °C in an ice bath with constant stirring.

-

Acylation: Slowly add 1.1 equivalents of phenylacetyl chloride dropwise to the cooled solution. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-phenylacetamido)benzoic acid as a crystalline solid.

Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the purified solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic peaks for O-H, N-H, C=O, and aromatic C-H vibrations and compare them with the theoretical data.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure, paying close attention to the aromatic protons, the methylene (-CH₂-) protons, and the labile amide (N-H) and acid (O-H) protons.[11]

-

Conclusion

This guide demonstrates a powerful, integrated strategy for the study of 2-(2-phenylacetamido)benzoic acid. By combining DFT calculations, molecular docking, and MD simulations with practical synthetic and spectroscopic protocols, we can achieve a deep understanding of the molecule's structural, electronic, and biological properties. The theoretical data not only complements and helps interpret experimental findings but also provides predictive insights that can guide future research. The workflow described herein is broadly applicable to the characterization and development of other novel small-molecule drug candidates, accelerating the path from molecular concept to therapeutic potential.

References

- Benchchem. (2025). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

- IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

- Yele, V., et al. (n.d.). DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives.

- Benchchem. (2025). Biological activity of 2-(Benzylcarbamoyl)

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). [Link]

- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

-

MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

-

ResearchGate. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

PubMed. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. PubMed. [Link]

- ResearchGate. (2016). molecular docking and density function theory (dft) studies of some 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetics.

- ResearchGate. (n.d.).

- Benchchem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem.

- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- Benchchem. (2025). Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The 2-(2-Phenylacetamido)benzoic Acid Scaffold: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-phenylacetamido)benzoic acid scaffold, a core structure within the broader class of N-acylanthranilic acids, represents a promising chemotype in modern medicinal chemistry. While direct research on this specific scaffold is emerging, extensive studies on closely related analogues, including phenylacetamide and benzoic acid derivatives, have revealed a diverse and potent range of biological activities. This technical guide synthesizes the current understanding of this scaffold's potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic promise of this versatile molecular framework. This document is intended to serve as a foundational resource for researchers seeking to explore and exploit the therapeutic potential of 2-(2-phenylacetamido)benzoic acid and its derivatives.

Introduction: The Architectural Promise of a Versatile Scaffold

The 2-(2-phenylacetamido)benzoic acid core, characterized by a phenylacetamide moiety N-acylated to an anthranilic acid backbone, offers a unique combination of structural rigidity and synthetic tractability. This architecture provides a foundation for the development of novel therapeutic agents with diverse pharmacological profiles. The exploration of related N-acylanthranilic acids has demonstrated that this class of compounds can interact with a variety of biological targets, leading to significant anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This guide will extrapolate from this broader knowledge base to illuminate the specific potential of the 2-(2-phenylacetamido)benzoic acid scaffold.

Synthesis of the Core Scaffold

The synthesis of 2-(2-phenylacetamido)benzoic acid and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the acylation of 2-aminobenzoic acid (anthranilic acid) with phenylacetyl chloride.

Experimental Protocol: Synthesis of 2-(2-Phenylacetamido)benzoic Acid

Materials:

-

2-Aminobenzoic acid

-

Phenylacetyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Dissolution: Dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(2-phenylacetamido)benzoic acid.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of the broader N-acylanthranilic acid and phenylacetamide classes have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The proposed anticancer activity of the 2-(2-phenylacetamido)benzoic acid scaffold is likely mediated through the induction of apoptosis and cell cycle arrest.

Putative Mechanism of Action:

The anticancer effects of related compounds are often attributed to their ability to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of key regulatory proteins such as the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases. Furthermore, these compounds may induce cell cycle arrest, preventing cancer cell proliferation.[5][6][7]

Signaling Pathway: Apoptosis Induction

Caption: Putative intrinsic apoptosis pathway induced by the scaffold.

Anti-inflammatory and Analgesic Activity

N-acylanthranilic acids are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and are known to possess anti-inflammatory and analgesic properties.[8] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes.

Putative Mechanism of Action:

The anti-inflammatory effects are likely exerted through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][9][10] By blocking the production of prostaglandins, these compounds can reduce inflammation, swelling, and pain.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Caption: Inhibition of the cyclooxygenase pathway by the scaffold.

Antimicrobial Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial agents.[3][11] The 2-(2-phenylacetamido)benzoic acid scaffold is anticipated to exhibit activity against a range of bacterial and fungal pathogens.

Putative Mechanism of Action:

The antimicrobial action of benzoic acid derivatives is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nutrient uptake.[1][12][13] The lipophilicity of the phenylacetamide moiety may enhance the penetration of the molecule into microbial cells.

Experimental Evaluation of Biological Activities

In Vitro Cytotoxicity Assessment: MTS Assay

Objective: To determine the cytotoxic effect of 2-(2-phenylacetamido)benzoic acid derivatives on cancer cell lines.

Experimental Workflow: MTS Assay

Caption: Workflow for the MTS cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of 2-(2-phenylacetamido)benzoic acid derivatives in a rodent model.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a 2-(2-phenylacetamido)benzoic acid derivative that inhibits the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The biological activities of novel 2-(2-phenylacetamido)benzoic acid derivatives should be quantified and presented in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Compound ID | R1-Substitution | R2-Substitution | Cell Line | IC50 (µM) |

| Scaffold-01 | H | H | MCF-7 | 55.2 |

| Scaffold-02 | 4-Cl | H | MCF-7 | 23.8 |

| Scaffold-03 | H | 3-NO2 | MCF-7 | 15.1 |

| Doxorubicin | - | - | MCF-7 | 0.8 |

Table 2: Hypothetical In Vivo Anti-inflammatory Data

| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |

| Scaffold-01 | 50 | 35.2 |

| Scaffold-04 | 50 | 58.9 |

| Indomethacin | 10 | 65.4 |

Table 3: Hypothetical Antimicrobial Activity Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Scaffold-01 | 128 | >256 |

| Scaffold-05 | 32 | 64 |

| Ciprofloxacin | 0.5 | 0.06 |

Future Directions and Conclusion

The 2-(2-phenylacetamido)benzoic acid scaffold holds considerable promise as a template for the design of novel therapeutic agents. The existing body of research on related N-acylanthranilic acids and phenylacetamides strongly suggests that this core structure is a viable starting point for the development of new anticancer, anti-inflammatory, and antimicrobial drugs.

Future research should focus on:

-

Synthesis of diverse libraries: The systematic modification of both the phenylacetamide and benzoic acid rings will be crucial for elucidating detailed structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

-